molecular formula C12H12BrN3OS B12678300 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- CAS No. 58744-87-9

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo-

Cat. No.: B12678300
CAS No.: 58744-87-9
M. Wt: 326.21 g/mol
InChI Key: UZSCIMGCDJYKGY-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. . The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of molecular sieves and dry solvents like toluene can enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- stands out due to its unique combination of a triazole and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry and material science make it a valuable compound for research and development .

Properties

CAS No.

58744-87-9

Molecular Formula

C12H12BrN3OS

Molecular Weight

326.21 g/mol

IUPAC Name

2-(3-bromophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C12H12BrN3OS/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2

InChI Key

UZSCIMGCDJYKGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=O)N2C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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